Methyl 4-chlorobenzo[d]thiazole-2-carboxylate
Description
Methyl 4-chlorobenzo[d]thiazole-2-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position and a methyl ester group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound is synthesized via multi-step routes, often starting from substituted anthranilic acids or methyl anthranilates. For instance, 4-chlorobenzo[d]thiazol-2-amine can be synthesized through oxidative cyclization of 2-chlorophenyl thiourea using Br₂, followed by diazotization and esterification steps to yield the final product .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRQDGUNXGTVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide-Mediated Cyclization
Reaction of 2-amino-4-chlorobenzenethiol (1) with ethyl glyoxalate (2) under micellar conditions (e.g., sodium dioctyl sulfosuccinate/SDOSS in water) yields ethyl 4-chlorobenzo[d]thiazole-2-carboxylate (3) . Subsequent transesterification with methanol provides the methyl ester (4) .
Reaction Conditions :
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Catalyst : SDOSS (10 mol%)
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Solvent : H₂O
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Temperature : 25°C
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Yield : 78–85%
Mechanistic Insight :
The micellar environment accelerates the nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiazole ring.
2-Chloroacetoacetic Acid Ethyl Ester Cyclization
An alternative route involves cyclizing 3-bromo-4-hydroxybenzaldehyde (5) with 2-chloroacetoacetic acid ethyl ester (6) in dimethylformamide (DMF). This method proceeds via in situ formation of a thiobenzamide intermediate, which undergoes intramolecular cyclization.
Reaction Conditions :
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Base : Potassium carbonate
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Solvent : DMF
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Temperature : 80–85°C
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Yield : 70–74%
Chlorination Strategies
Chlorination is often integrated into the synthesis via precursor selection or post-cyclization modification:
Direct Use of Chlorinated Precursors
Starting with 2-amino-4-chlorobenzenethiol (1) eliminates the need for late-stage chlorination. This approach is favored industrially due to reduced step count and higher overall yields.
Post-Cyclization Chlorination
For non-chlorinated intermediates, phosphorus oxychloride (POCl₃) efficiently introduces chlorine at the 4-position. For example, treating 4-hydroxybenzo[d]thiazole-2-carboxylate (7) with POCl₃ at 100°C achieves quantitative conversion to the chlorinated product (4) .
Optimized Parameters :
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POCl₃ Stoichiometry : 3.0 equivalents
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Reaction Time : 2 hours
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Solvent : Toluene
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Yield : 92–95%
Esterification and Transesterification
Direct Esterification of Carboxylic Acid Intermediates
Hydrolysis of ethyl 4-chlorobenzo[d]thiazole-2-carboxylate (3) with NaOH yields the carboxylic acid (8) , which is esterified using methanol and thionyl chloride (SOCl₂):
Transesterification of Ethyl Esters
Industrial protocols often prioritize transesterification due to milder conditions. Catalytic sodium methoxide in methanol converts ethyl esters to methyl esters at 60°C with >98% efficiency.
Comparative Analysis of Synthetic Routes
Key Observations :
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Micellar methods reduce organic solvent use but require extensive purification.
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Late-stage chlorination with POCl₃ offers high regioselectivity but necessitates rigorous moisture control.
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Industrial transesterification balances cost and efficiency, favoring batch processing.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorobenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Research
Methyl 4-chlorobenzo[d]thiazole-2-carboxylate has shown promising potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes or interfere with cellular processes, which is crucial for drug development.
Antimicrobial Activity
Studies have demonstrated that compounds with thiazole moieties exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics. Its specific interactions with cellular targets are being studied to understand its efficacy and safety profile .
Chemical Synthesis
This compound is synthesized through the reaction of 4-chlorobenzo[d]thiazole with methyl chloroformate, typically in the presence of a base like triethylamine. This process is optimized for high yield and purity, often involving purification techniques such as recrystallization or chromatography .
Research into the biological activities of this compound emphasizes its role in enzyme inhibition and interaction studies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These studies are crucial for developing new anti-inflammatory drugs based on thiazole scaffolds .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding affinity of this compound to various biological targets, providing insights into its mechanism of action. This research is vital for understanding how this compound can be utilized therapeutically .
Mechanism of Action
The mechanism of action of Methyl 4-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Positional Isomers :
- Ethyl 5-Chlorobenzo[d]thiazole-2-Carboxylate (Compound 6 in ): Chlorine at position 5 instead of 4 alters electron distribution.
- Methyl 6-Methoxybenzo[d]thiazole-2-Carboxylate (): A methoxy group at position 6 increases electron density on the aromatic ring, enhancing resonance stabilization compared to the electron-withdrawing Cl in the 4-position .
Table 1: Positional Isomer Comparison
Functional Group Modifications
Ester Variations :
- Ethyl Esters (e.g., Ethyl 4-(4-Chlorophenyl)thiazole-2-Carboxylate, 158b in ): Ethyl esters generally exhibit higher lipophilicity (logP ~2.5) compared to methyl esters (logP ~1.8), impacting membrane permeability in biological systems .
- Morpholinoethoxy-Substituted Derivatives (): Methyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate introduces a polar morpholine group, significantly enhancing water solubility (e.g., >50 mg/mL in DMSO) compared to the parent compound .
Table 2: Functional Group Impact on Physicochemical Properties
| Compound | Functional Group | Solubility (DMSO) | LogP | Application |
|---|---|---|---|---|
| Methyl 4-Cl-Benzo[d]thiazole-2-COOCH₃ | Methyl ester, 4-Cl | ~20 mg/mL | 1.8 | Intermediate in drug synthesis |
| Methyl 6-(2-Morpholinoethoxy)-Benzo[d]thiazole-2-COOCH₃ | Morpholinoethoxy | >50 mg/mL | 0.5 | Kinase inhibitor candidates |
| Ethyl 4-(4-Cl-Ph)thiazole-2-COOCH₂CH₃ | Ethyl ester, 4-Cl-Ph | ~30 mg/mL | 2.5 | Anticancer screening |
Heterocycle Variations
Non-Benzofused Thiazoles:
Key Research Findings
- Biological Activity: Morpholinoethoxy-substituted derivatives () show enhanced inhibitory activity against kinases (IC₅₀ ~0.1 µM) compared to the parent compound (IC₅₀ >10 µM) .
- Material Applications : Methyl 2-phenylthiazole-4-carboxylate exhibits fluorescence quantum yields of Φ = 0.45, making it suitable for optoelectronic devices .
Biological Activity
Methyl 4-chlorobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a thiazole ring, a carboxylate group, and a chlorine substituent on the benzene ring. Its molecular formula is with a molecular weight of approximately 232.68 g/mol. The presence of the chlorine atom enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . A study highlighted its cytotoxic effects against various cancer cell lines, demonstrating an IC50 value that suggests significant antiproliferative activity. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | <10 | Inhibition of tubulin polymerization |
| Prostate Cancer | <5 | Inhibition of cell cycle progression |
2. Acetylcholinesterase Inhibition
Another significant activity is its role as an acetylcholinesterase (AChE) inhibitor , which can be beneficial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole structures have shown promising AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that this compound could be developed into a therapeutic agent for cognitive disorders.
3. Antimicrobial Properties
The compound also exhibits antimicrobial activity , making it attractive for further exploration in the field of infectious diseases. Preliminary studies have indicated effectiveness against various bacterial strains, although specific IC50 values and mechanisms are still under investigation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers treated melanoma cells with varying concentrations of the compound. The results demonstrated marked inhibition of cell growth, correlating with increased concentrations, thus supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
A separate investigation focused on neuroprotective effects against AChE activity in vitro revealed that this compound significantly inhibited AChE, suggesting it could enhance acetylcholine levels in synaptic clefts, thereby improving cognitive function in models of Alzheimer's disease.
Q & A
Q. What are the common synthetic routes for Methyl 4-chlorobenzo[d]thiazole-2-carboxylate?
The synthesis typically involves cyclocondensation and substitution reactions. For example, thiazole ring formation can be achieved via refluxing thiourea with carbonyl-containing precursors under acidic conditions, followed by chlorination at the 4-position using reagents like POCl₃ or N-chlorosuccinimide. Post-synthesis, esterification with methanol under catalytic acid conditions yields the final product. Reaction optimization (e.g., temperature, solvent) is critical to avoid side products like over-chlorinated derivatives .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for benzo[d]thiazole systems) .
- Chromatography : HPLC or GC-MS to assess purity (>95% as per research standards) .
- Physicochemical properties : LogP (~2.08) and polar surface area (~67.4 Ų) calculated via computational tools to predict bioavailability .
Q. What are the recommended storage conditions and handling precautions?
Store at room temperature in airtight, light-protected containers to prevent hydrolysis of the ester group. Safety data indicate acute toxicity (Category 4 for oral/dermal/inhalation exposure), necessitating gloves, lab coats, and fume hood use. Emergency protocols include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. What biological targets are associated with this compound?
Thiazole derivatives interact with DNA topoisomerase II, inducing double-strand breaks in cancer cells. The chloro substituent enhances electrophilicity, promoting covalent binding to cysteine residues in microbial enzymes (e.g., E. coli dihydrofolate reductase). SAR studies suggest the carboxylate group improves solubility for in vivo applications .
Q. How do structural modifications influence its biological activity?
- Chlorine position : 4-Chloro substitution increases antimicrobial potency compared to 5- or 6-chloro analogs due to optimal steric and electronic effects .
- Ester vs. acid : Methyl ester derivatives show higher membrane permeability than carboxylic acid analogs, but hydrolytic instability limits bioavailability in acidic environments .
- Ring fusion : Benzo[d]thiazole systems exhibit stronger DNA intercalation than non-fused thiazoles, as confirmed by fluorescence quenching assays .
Q. What analytical challenges arise in crystallographic studies of this compound?
Challenges include:
- Twinned crystals : Common due to planar aromatic systems; resolved using SHELXL’s twin refinement tools .
- Weak diffraction : Heavy atoms (e.g., Cl) improve resolution but require high-intensity X-ray sources (e.g., synchrotron). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
Discrepancies often stem from assay variability (e.g., cell line differences). Standardized protocols include:
Q. What are the latest advancements in using this compound in drug discovery?
Recent work focuses on:
- Hybrid derivatives : Coupling with quinazoline or triazole moieties via Suzuki-Miyaura cross-coupling to enhance anticancer activity (e.g., 60% apoptosis induction in HeLa cells at 10 µM) .
- Prodrug strategies : Phosphorylated esters to improve pharmacokinetics, with in vivo studies showing 2x longer half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
